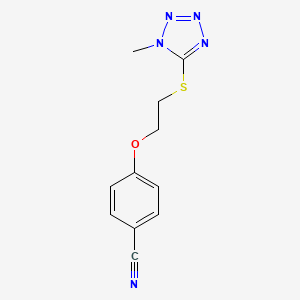
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is a compound that features a tetrahydropyran ring substituted with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) can be used to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Various substitution reactions can occur at the protected hydroxymethyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid involves its role as a protected intermediate. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. Upon deprotection, the hydroxyl group can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds also use silyl groups for protection but differ in the substituents on the silicon atom.
Phenyl 6-O-tert-butyldimethylsilyl-1-thio-β-D-glucoside: This compound features a similar silyl protection but is used in carbohydrate chemistry.
Uniqueness
The uniqueness of 6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic acid lies in its specific structure, which combines a tetrahydropyran ring with a carboxylic acid group and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C23H30O4Si |
|---|---|
分子量 |
398.6 g/mol |
IUPAC 名称 |
6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3-carboxylic acid |
InChI |
InChI=1S/C23H30O4Si/c1-23(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-19-15-14-18(16-26-19)22(24)25/h4-13,18-19H,14-17H2,1-3H3,(H,24,25) |
InChI 键 |
WNOKHYKCOQNHJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)

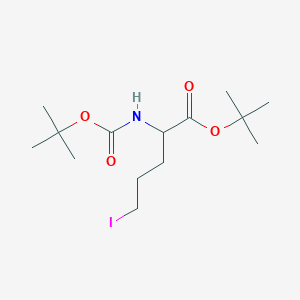
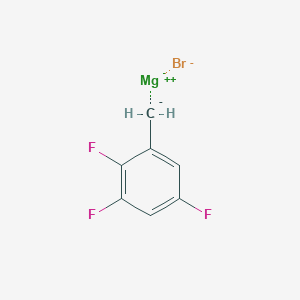
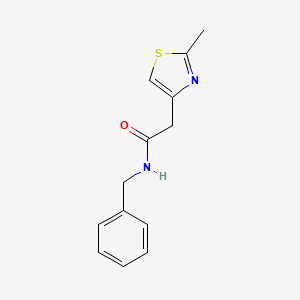
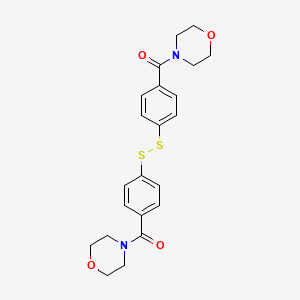
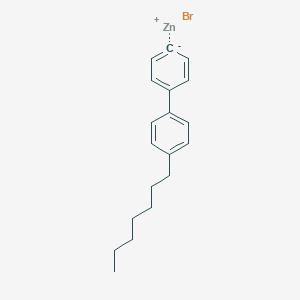

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
![(1R)-17-fluoro-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-14-one](/img/structure/B14895153.png)

